molecular formula C24H20N4O7S2 B13760838 Orseilline BB

Orseilline BB

Cat. No.: B13760838
M. Wt: 540.6 g/mol
InChI Key: YECHSGCFTMLMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orseilline BB, also known as C.I. 26670, is a synthetic azo dye with the chemical formula C24H18N4Na2O7S2 and a molecular weight of 584.53 g/mol . It is commonly used in various industrial applications due to its vibrant color and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Orseilline BB is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 2-methyl-4-aminobenzenesulfonic acid, in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with a coupling component like 1-naphthol-4-sulfonic acid under alkaline conditions to form the azo dye .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction mixture is typically stirred and maintained at a specific temperature to optimize the coupling reaction. After the reaction is complete, the dye is isolated through filtration, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Orseilline BB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Orseilline BB has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Orseilline BB involves its interaction with specific molecular targets, primarily through its azo bond. The dye can bind to proteins and other macromolecules, altering their structure and function. In biological systems, this compound can interact with cellular components, leading to changes in cellular processes and visualization under microscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Orseilline BB is unique due to its specific chemical structure, which imparts distinct color properties and stability. Its sulfonic acid groups enhance its solubility in water, making it suitable for various aqueous applications. Additionally, its ability to undergo multiple chemical reactions makes it versatile for different research and industrial uses .

Properties

Molecular Formula

C24H20N4O7S2

Molecular Weight

540.6 g/mol

IUPAC Name

4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C24H20N4O7S2/c1-14-11-16(25-26-21-10-8-17(12-15(21)2)36(30,31)32)7-9-20(14)27-28-22-13-23(37(33,34)35)18-5-3-4-6-19(18)24(22)29/h3-13,29H,1-2H3,(H,30,31,32)(H,33,34,35)

InChI Key

YECHSGCFTMLMBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O

Origin of Product

United States

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